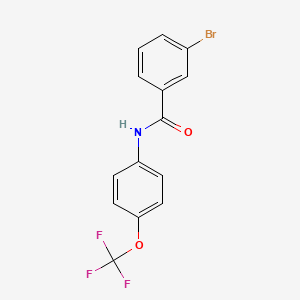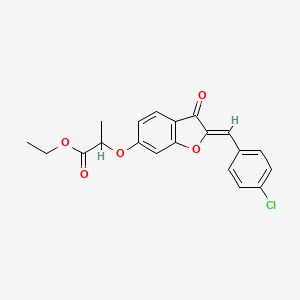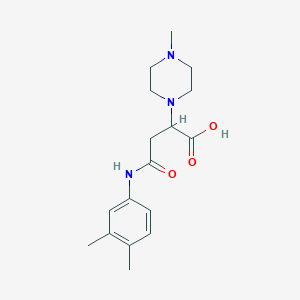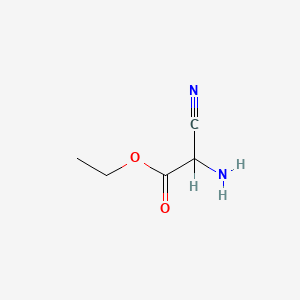
3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide
Vue d'ensemble
Description
3-Bromo-N-(4-(trifluoromethoxy)phenyl)benzamide (BTPB) is a synthetic organic compound used in a variety of scientific applications, including drug development and laboratory experimentation. BTPB is a member of the benzamide family, which is a group of compounds derived from benzoic acid and amines. It is a colorless, odorless solid with a melting point of approximately 150°C. BTPB has been used as a reagent in a range of organic synthesis reactions, and it is also a common starting material for drug development.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
- 3-bromo-N-(4-(trifluoromethoxy)phenyl)benzamide has been used in the synthesis of various organic compounds. For example, its reaction with lithium diisopropylamide (LDA) at low temperatures produces phenyllithium intermediates, which can be further manipulated to create a variety of organic structures (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
- Studies have focused on the crystal structures of derivatives of this compound. This includes research on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, providing insights into molecular conformations and interactions (Suchetan et al., 2016).
Formation of Metal Complexes
- The compound has been used in the synthesis and characterization of metal complexes, particularly with nickel(II) and copper(II). These studies are crucial for understanding the coordination chemistry and potential applications of these complexes (Binzet et al., 2009).
Antimicrobial and Antifungal Activity
- Research has also explored the antimicrobial and antifungal properties of derivatives of this compound. These studies are significant for developing new antimicrobial agents (Limban et al., 2011; Ienascu et al., 2018).
Pharmaceutical Applications
- While specific applications in pharmaceuticals were not directly found in the provided papers, derivatives of this compound, like similar benzamide compounds, have been investigated for potential pharmaceutical uses, such as anticonvulsant activities (Mussoi et al., 1996).
Polymer Synthesis
- This compound has been utilized in the synthesis of polymers, particularly in the context of creating well-defined aromatic polyamides and block copolymers. This research contributes to advancements in materials science (Yokozawa et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic substitution mechanism .
Propriétés
IUPAC Name |
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-3-1-2-9(8-10)13(20)19-11-4-6-12(7-5-11)21-14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVLHYFEOZCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)



![[1-(Dimethylamino)cyclobutyl]methanesulfonamide](/img/structure/B2478250.png)

![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)
![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)
![6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2478261.png)
![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)